molecular formula C20H18N4O2S2 B2565760 N-(4-ETHOXYPHENYL)-2-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)ACETAMIDE CAS No. 671199-49-8

N-(4-ETHOXYPHENYL)-2-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)ACETAMIDE

Cat. No.: B2565760
CAS No.: 671199-49-8
M. Wt: 410.51
InChI Key: NOTFMOWDGUDUDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Ethoxyphenyl)-2-({5-Phenyl-[1,2,4]Triazolo[3,4-b][1,3]Thiazol-3-yl}Sulfanyl)Acetamide is a triazolothiadiazole derivative characterized by a 1,2,4-triazolo[3,4-b][1,3]thiazole core fused with a thiadiazole ring. The molecule features a 4-ethoxyphenyl acetamide group linked via a sulfanyl bridge to the triazole-thione moiety. The compound’s synthesis likely follows pathways similar to those described for analogous triazolothiadiazoles, involving cyclization of hydrazinecarbothioamides and subsequent S-alkylation reactions .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S2/c1-2-26-16-10-8-15(9-11-16)21-18(25)13-28-20-23-22-19-24(20)17(12-27-19)14-6-4-3-5-7-14/h3-12H,2,13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTFMOWDGUDUDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ETHOXYPHENYL)-2-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the triazolothiazole core, followed by the introduction of the ethoxyphenyl group and the sulfanylacetamide linkage. Common reagents used in these reactions include ethyl bromoacetate, phenylhydrazine, and thiourea. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(4-ETHOXYPHENYL)-2-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiazole and triazole rings. For instance, derivatives similar to N-(4-ethoxyphenyl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)acetamide have shown promising results against various cancer cell lines.

  • Cell Line Studies : In vitro studies indicate that compounds with similar structures exhibit cytotoxic effects on human lung adenocarcinoma cells and mouse embryoblast cells, with some derivatives achieving IC50 values significantly lower than standard chemotherapeutics like cisplatin .

Antimicrobial Properties

Compounds derived from thiazole and triazole scaffolds have also demonstrated antimicrobial activity. For example:

  • Antitubercular Activity : Research has indicated that certain thiazole derivatives possess anti-tubercular properties, with some showing minimum inhibitory concentrations (MIC) as low as 0.09 µg/mL against Mycobacterium tuberculosis .

Anticonvulsant Effects

The anticonvulsant properties of similar compounds have been explored using animal models. Compounds that include thiazole and triazole moieties have been tested for their effectiveness in reducing seizure activity induced by picrotoxin .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications on the phenyl ring or variations in the sulfur-containing moiety can significantly influence their potency against specific targets:

  • Key Modifications : The presence of electronegative groups or specific substitutions on the thiazole ring can enhance anticancer activity while minimizing toxicity to normal cells .

Data Table: Summary of Biological Activities

Activity Target Cell Line IC50/Effect Reference
AnticancerA549 (Lung Adenocarcinoma)23.30 ± 0.35 mM
AntitubercularMycobacterium tuberculosisMIC = 0.09 µg/mL
AnticonvulsantPicrotoxin-induced seizuresSignificant reduction

Case Study 1: Anticancer Screening

In a study conducted by Evren et al., novel thiazole derivatives were synthesized and screened for anticancer activity against various cell lines. The derivatives were tested using the MTT assay, revealing significant apoptosis rates in treated cells compared to controls .

Case Study 2: Antimicrobial Evaluation

Another research effort focused on synthesizing pyridine-substituted thiazole hybrids for their antimicrobial properties. These compounds were evaluated against several cancer cell lines, demonstrating promising results in inhibiting growth while exhibiting selective toxicity towards cancerous cells .

Mechanism of Action

The mechanism of action of N-(4-ETHOXYPHENYL)-2-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it could inhibit a key enzyme in a metabolic pathway, resulting in reduced production of a particular metabolite.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Variations

Compound A : N-(2-Methylphenyl)-2-([1,2,4]Triazolo[3,4-b][1,3]Benzothiazol-3-ylsulfanyl)Acetamide (C₁₇H₁₄N₄OS₂)

  • Core Structure : Benzothiazole fused with triazole (1,2,4-triazolo[3,4-b][1,3]benzothiazole).
  • Substituents : 2-Methylphenyl acetamide.
  • Key Differences: The benzothiazole moiety (vs. The 2-methylphenyl group may reduce steric hindrance compared to 4-ethoxyphenyl .

Compound B : N-[4-(1,3-Benzothiazol-2-yl)Phenyl]-3-{[5-(4-Chlorophenyl)-[1,2,4]Triazolo[3,4-b][1,3]Thiazol-3-yl]Sulfanyl}Propanamide

  • Core Structure : Triazolothiazole with a propanamide chain.
  • Substituents : 4-Chlorophenyl on the triazole and a benzothiazolylphenyl group.
  • Key Differences: The propanamide linker (vs. The 4-chlorophenyl substituent enhances electron-withdrawing effects, contrasting with the ethoxy group’s electron-donating nature .

Substituent Effects on Bioactivity

  • 4-Ethoxyphenyl Group : Enhances lipophilicity (logP ~2.8 estimated) compared to 2-methylphenyl (logP ~2.3) or halogenated analogs (e.g., 4-chlorophenyl, logP ~3.1). This balance may optimize membrane permeability .
  • Sulfanyl Bridge : Critical for stabilizing tautomeric forms (thione vs. thiol). The thione tautomer predominates in the target compound, as evidenced by IR spectra lacking νS-H bands (~2500–2600 cm⁻¹) and confirming νC=S (1247–1255 cm⁻¹) .

Vasodilatory Activity

Triazolothiadiazoles with pyridyl substituents (e.g., 3-(3’-pyridyl)-6-substituted analogs) exhibit notable vasodilatory effects. For example, compound 2a–2s in showed EC₅₀ values <10 μM in aortic relaxation assays. The target compound’s ethoxyphenyl group may similarly modulate nitric oxide pathways but requires empirical validation .

Antimicrobial and Herbicidal Activity

  • Compound C : 3-(α-Naphthylmethylene)-6-alkyl/aryl triazolothiadiazoles () demonstrated MIC values of 8–32 μg/mL against Staphylococcus aureus.
  • Compound D : 6-Aryloxymethylene derivatives () showed herbicidal activity (IC₅₀ ~50 μM) against Arabidopsis thaliana.
  • Target Compound : The 5-phenyl and 4-ethoxyphenyl groups may enhance antimicrobial potency due to increased hydrophobic interactions, though direct comparisons are lacking .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Core Structure Substituents Molecular Formula logP* Key Bioactivity
Target Compound Triazolo[3,4-b][1,3]thiazole 4-Ethoxyphenyl, phenyl C₂₀H₁₉N₅O₂S₂ ~2.8 Pending studies
Compound A Triazolo[3,4-b]benzothiazole 2-Methylphenyl C₁₇H₁₄N₄OS₂ ~2.3 Not reported
Compound B Triazolo[3,4-b][1,3]thiazole 4-Chlorophenyl, benzothiazole C₂₄H₁₇ClN₆OS₂ ~3.1 Anticancer (in silico)

*Estimated using ChemDraw.

Biological Activity

N-(4-Ethoxyphenyl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)acetamide is a complex organic compound that integrates both thiazole and triazole moieties. Its unique structural features suggest potential for diverse biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity based on existing research findings.

Chemical Structure and Properties

The compound consists of:

  • Ethoxy-substituted phenyl group
  • 1,2,4-triazole ring
  • Thiazole ring with a sulfur atom

These structural elements are known to contribute to various biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that compounds containing triazole and thiazole rings often exhibit significant anticancer properties. The presence of the 1,2,4-triazole moiety in this compound suggests it may inhibit cancer cell proliferation similar to other triazole derivatives. For instance:

  • Cytotoxicity Studies : Preliminary studies have shown that related triazolo-thiadiazine derivatives possess IC50 values ranging from 1.1 to 18.8 µM against various cancer cell lines .
  • Mechanism of Action : The compound may act by inhibiting specific enzymes or pathways involved in tumor growth .

Antimicrobial Activity

Compounds with thiazole and triazole structures have been documented to exhibit antimicrobial properties. The mechanism may involve disruption of microbial cell wall synthesis or interference with metabolic pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key points include:

  • Substituents : Variations in the phenyl ring or modifications in the acetamide group can significantly alter activity.
  • Functional Groups : The presence of electron-donating or electron-withdrawing groups can enhance or diminish potency against specific biological targets .

Comparative Analysis with Similar Compounds

Compound NameStructure HighlightsBiological Activity
5-(Phenyl)-1,2,4-triazolo[3,4-b][1,3]thiazoleContains a phenyl group and thiazole ringAntimicrobial
N-(Phenethyl)-2-thioacetamideSimilar acetamide structureAnticancer
1-(Substituted phenyl)-[1,2,4]triazolesVaried substituents on triazoleAnticonvulsant

The unique combination of ethoxy substitution and the presence of both thiazole and triazole rings in this compound may contribute to distinct pharmacological profiles not observed in other similar compounds .

Case Studies

Several studies have investigated similar compounds' effects on cancer cell lines:

  • El-Naggar et al. (2011) reported that 1,3,4-thiadiazoles showed significant cytotoxic effects against Ehrlich Ascites Carcinoma cells after treatment .
  • Alam et al. (2011) demonstrated that certain thiadiazoles exhibited significant growth inhibition across various human cancer cell lines .

Q & A

Q. Optimization Tips :

  • Use anhydrous solvents to minimize hydrolysis.
  • Monitor reaction progress via TLC or HPLC.
  • Recrystallize intermediates from ethanol-DMF mixtures for purity .

What analytical techniques are critical for structural characterization?

Basic
A combination of spectroscopic and crystallographic methods is essential:

  • NMR : 1^1H and 13^13C NMR confirm substituent positions and acetamide bonding.
  • IR : Validate sulfanyl (C-S, ~600–700 cm1^{-1}) and carbonyl (C=O, ~1650 cm1^{-1}) groups.
  • XRD : Resolve planar triazole-thiazole fusion and intermolecular interactions .
  • Elemental Analysis : Verify purity (>95%) .

How can structure-activity relationships (SAR) guide the optimization of anti-inflammatory activity?

Advanced
Key SAR insights from analogous 1,2,4-triazole derivatives include:

  • Substituent Effects :
    • 4-Ethoxyphenyl : Enhances lipophilicity, improving membrane permeability.
    • Sulfanyl Linker : Critical for hydrogen bonding with target proteins (e.g., COX-2).
    • Triazolothiazole Core : Aromatic stacking interactions in hydrophobic enzyme pockets .

Q. Methodology :

  • Synthesize derivatives with variations (e.g., halogens, methoxy) at the phenyl or ethoxy groups.
  • Test in formalin-induced rat paw edema models (anti-exudative activity) and compare % inhibition vs. controls .
DerivativeSubstituent (R)Anti-exudative Activity (% Inhibition)
3.14-Fluorophenyl72%
3.24-Nitrophenyl58%
3.34-Methoxyphenyl85%

Data adapted from .

How should researchers address contradictions in biological activity data across studies?

Advanced
Contradictions often arise from experimental variables:

  • Model Differences : Anti-inflammatory activity in rats () vs. in vitro enzyme assays ().
  • Dosage Regimens : ED50_{50} values vary with administration route (oral vs. intraperitoneal).
  • Statistical Analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance across replicates .

Case Study :
A derivative showing high activity in vitro (IC50_{50} = 1.2 µM) but low in vivo efficacy may require pharmacokinetic profiling (e.g., bioavailability, metabolic stability) .

What computational tools support the rational design of novel derivatives?

Q. Advanced

  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
  • Molecular Docking : Screen against COX-2 (PDB: 5KIR) to prioritize substituents with strong binding affinities.
  • ADMET Prediction : Use SwissADME or ADMETlab to optimize solubility and reduce hepatotoxicity .

What in vitro/in vivo models are recommended for biological evaluation?

Q. Basic

  • In Vitro :
    • COX-2 Inhibition Assay : Measure IC50_{50} using fluorescence-based kits.
    • Antimicrobial Screening : Broth microdilution against S. aureus (MIC determination) .
  • In Vivo :
    • Formalin-Induced Edema (Rats) : Quantify paw volume reduction at 24h post-treatment .
    • Acute Toxicity : OECD 423 guidelines for LD50_{50} estimation.

How can the role of the sulfanyl group in bioactivity be experimentally validated?

Q. Advanced

  • Comparative Studies : Synthesize analogs replacing -S- with -O- or -CH2_2- and test activity.
  • Radical Scavenging Assays : Use DPPH or ABTS to assess if sulfanyl contributes to antioxidant effects.
  • X-ray Crystallography : Resolve protein-ligand complexes to visualize sulfur-mediated interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.